5-Bromo-4-hydroxynicotinamide
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Overview
Description
5-Bromo-4-hydroxynicotinamide is a chemical compound that belongs to the class of brominated nicotinamides It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 4th position on the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxynicotinamide typically involves the bromination of 4-hydroxynicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxynicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form 4-hydroxynicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Bromo-4-oxonicotinamide.
Reduction: 4-Hydroxynicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-hydroxynicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-hydroxynicotinic acid
- 4-Hydroxynicotinamide
- 5-Bromo-2-hydroxynicotinamide
Uniqueness
5-Bromo-4-hydroxynicotinamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)10)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
ZGGGIPGGPMUENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C(=O)N |
Origin of Product |
United States |
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